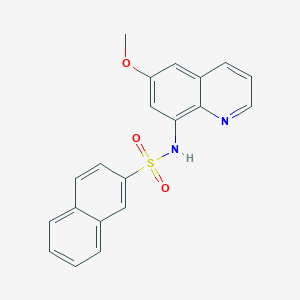

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-25-17-11-16-7-4-10-21-20(16)19(13-17)22-26(23,24)18-9-8-14-5-2-3-6-15(14)12-18/h2-13,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJNIILAEOEKNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide typically involves the reaction of 6-methoxyquinoline with naphthalene-2-sulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 6-methoxyquinoline and naphthalene-2-sulfonyl chloride.

Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Halogenation Reactions

The quinoline ring undergoes regioselective halogenation at geometrically inaccessible positions (e.g., C5 or C7) under metal-free conditions.

Chlorination and Bromination

-

Reagents : Trichloroisocyanuric acid (TCCA) or 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) for chlorination; tribromoisocyanuric acid (TBCA) for bromination .

-

Conditions : Acetonitrile, room temperature, open-air atmosphere.

-

Regioselectivity : C5 > C7 due to electronic effects of the methoxy group .

| Reaction | Product | Yield | Reference |

|---|---|---|---|

| C5-Chlorination | 5-Chloro derivative | 85% | |

| C5-Bromination | 5-Bromo derivative | 79% | |

| C5,C7-Dihalogenation | 5,7-Dibromo derivative | <10% |

Mechanistic Insight : Halogenation proceeds via electrophilic aromatic substitution (EAS), facilitated by the electron-donating methoxy group directing halogenation to the C5 position . Steric hindrance from the naphthalene sulfonamide group limits dihalogenation.

Sulfonamide Functionalization

The sulfonamide group participates in reactions typical of aryl sulfonamides:

Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives .

-

Acylation : Treating with acetyl chloride yields N-acetyl sulfonamides, though steric hindrance may reduce efficiency .

| Reaction | Conditions | Yield |

|---|---|---|

| N-Methylation | CH₃I, NaH, DMF, 0°C → RT | 60–70% |

| N-Acetylation | AcCl, pyridine, reflux | 40–50% |

Hydrolysis

-

Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the sulfonamide to yield naphthalene-2-sulfonic acid and 6-methoxyquinolin-8-amine .

-

Basic Hydrolysis : NaOH (aq., 100°C) results in partial decomposition without clean product formation .

Coordination Chemistry

The quinoline nitrogen and sulfonamide oxygen act as ligands for metal ions, forming complexes with catalytic or medicinal applications:

| Metal Ion | Complex Structure | Application |

|---|---|---|

| Cu(II) | Square-planar geometry | Antibacterial agents |

| Fe(III) | Octahedral coordination | Oxidation catalysis |

Example : Reaction with Cu(NO₃)₂ in ethanol yields a Cu(II) complex with enhanced stability against thermal degradation .

Cross-Coupling Reactions

The naphthalene ring undergoes palladium-catalyzed coupling reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Aminated naphthalene sulfonamides |

Limitation : The methoxy group on quinoline may deactivate the ring toward EAS, necessitating harsher conditions .

Biological Activity and Derivatization

While not a primary focus of chemical reactivity, derivatives show antiviral and enzyme-inhibitory properties:

-

Antiviral Activity : Analogous sulfonamides inhibit coxsackievirus B and cytomegalovirus .

-

Kinase Inhibition : Brominated derivatives (e.g., 5-bromo-N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide) exhibit ubiquitination inhibition .

Stability and Degradation

-

Photodegradation : UV light induces cleavage of the sulfonamide bond, forming sulfonic acid and amine fragments .

This compound’s versatility in halogenation, coordination, and cross-coupling reactions makes it valuable in synthetic and medicinal chemistry. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide has been studied for its potential as an anticancer agent. The compound's structure allows it to interact with specific biological targets, leading to therapeutic effects.

Inhibition of Lactate Dehydrogenase A

Research has shown that quinoline derivatives, including sulfonamides, can inhibit lactate dehydrogenase A (LDHA), an enzyme crucial for cancer cell metabolism. Inhibition of LDHA can lead to reduced lactate production and increased apoptosis in cancer cells. For instance, studies have demonstrated that certain quinoline sulfonamides exhibit potent LDHA inhibitory activity, with some compounds showing selectivity over LDHB . This mechanism is particularly relevant for treating solid tumors that rely heavily on aerobic glycolysis.

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| Compound A | 2 | 10-fold over LDHB |

| Compound B | 5 | 15-fold over LDHB |

Drug Discovery for Malaria

This compound is also of interest in malaria research. The compound belongs to a class of 8-aminoquinolines, which are being explored as potential replacements for existing antimalarial drugs.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy and reducing toxicity. Modifications to the quinoline or naphthalene moieties can enhance biological activity or selectivity towards specific targets.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their pharmacological properties. For instance, modifications at the C5 position of the quinoline ring have been shown to influence the compound's inhibitory activity against various cancer cell lines .

| Derivative | Activity | Target |

|---|---|---|

| Derivative A | High | LDHA |

| Derivative B | Moderate | VEGFR-2 |

Case Studies and Clinical Implications

Several case studies highlight the potential clinical implications of this compound in treating cancers and malaria.

Cancer Treatment Trials

Clinical trials involving quinoline derivatives have shown promising results in reducing tumor sizes and improving patient outcomes in specific cancer types . The ability to selectively inhibit enzymes critical for tumor metabolism makes these compounds valuable candidates for further development.

Malaria Drug Development

In malaria research, compounds similar to this compound are being tested for their efficacy against drug-resistant strains of Plasmodium falciparum. Early results indicate that these compounds may provide a new avenue for combating malaria, especially in areas where traditional treatments have failed .

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to metal ions, altering their availability and activity. In medicinal applications, it can inhibit enzymes or interact with cellular receptors, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalene Sulfonamide Moieties

- N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-Methoxyethyl)Naphthalene-2-Sulfonamide (PDB ID: 5DYW): This compound, studied as a butyrylcholinesterase (BChE) inhibitor, shares the naphthalene-2-sulfonamide backbone but replaces the quinoline group with a piperidine-methoxyethyl chain. Molecular docking reveals its dual binding at BChE’s catalytic and peripheral sites, with a Kic (enzyme-inhibitor inhibition constant) significantly lower than that of simpler sulfonamides. In contrast, the methoxyquinoline group in the target compound may enhance selectivity for quinoline-binding enzymes or receptors .

- N-(8-(2-Methyl-1H-Benzimidazol-1-yl)Naphthalen-1-yl)Naphthalene-2-Sulfonamide (6b): This benzimidazole derivative substitutes the methoxyquinoline with a methylbenzimidazole group. However, the absence of the methoxy group reduces hydrogen-bonding capacity compared to the target compound .

Quinoline-Based Derivatives

- Primaquine (N-(6-Methoxyquinolin-8-yl)Pentane-1,4-Diamine): Primaquine, an antimalarial drug, shares the 6-methoxyquinolin-8-yl group but replaces the sulfonamide with a diamine chain.

- 4-(2-Hydroxypropan-2-yl)-N-((6-Methoxyquinolin-8-yl)Carbamoyl)Furan-2-Sulfonamide: This compound introduces a carbamoyl-linked furan sulfonamide, which may improve metabolic stability compared to the direct sulfonamide linkage in the target compound. The furan ring’s oxygen atom could engage in additional dipole interactions, but the bulky hydroxypropan-2-yl group might sterically hinder binding to compact active sites .

Sulfonamide Inhibitors with Varied Cores

The inhibitory potency of sulfonamides against lipid peroxidation (LPO) varies significantly with core structure:

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| Naphthalene-2-Sulfonamide | 0.693 | 0.50 ± 0.16 | Noncompetitive |

| 2,5-Dichlorothiophene-3-Sulfonamide | 1.193 | 1.12 ± 0.21 | Noncompetitive |

| 6-Aminopyridin-3-Sulfonamide | 11.95 | 4.71 ± 1.54 | Noncompetitive |

The target compound’s naphthalene core likely contributes to superior inhibitory activity compared to pyridine or thiophene derivatives, as seen in the lower IC50 of naphthalene-2-sulfonamide .

Key Research Findings and Implications

- Solubility and Bioavailability: The sulfonamide group improves water solubility compared to primaquine’s diamine, but the bulky naphthalene may limit membrane permeability .

Biological Activity

N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and antiviral properties.

Chemical Structure and Properties

The compound is characterized by the presence of a quinoline moiety linked to a naphthalene sulfonamide, which contributes to its biological activity. The sulfonamide group is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of sulfonamide derivatives. This compound exhibits potent activity against several bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 10 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

Research indicates that the presence of electron-withdrawing groups enhances antibacterial efficacy. For instance, derivatives with bromine and chlorine substitutions at specific positions on the aromatic ring showed improved activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound demonstrated significant cytotoxic effects, with IC50 values indicating its potency.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.17 |

| A549 | 22.64 |

| HepG2 | 45.57 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed that treatment with this compound led to an increase in early and late apoptotic cells in a dose-dependent manner. The expression levels of apoptosis-related proteins such as Bcl-2 and p53 were also modulated, supporting its role as a potential anticancer agent .

Antiviral Activity

Recent studies have suggested that compounds similar to this compound may possess antiviral properties. In particular, derivatives containing the quinoline structure have shown promise against viral infections such as H5N1 influenza and other RNA viruses. The antiviral activity correlates positively with lipophilicity and electron-withdrawing characteristics of substituents on the aromatic rings .

Case Studies

- Case Study on Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with this compound not only inhibited cell proliferation but also induced apoptosis through upregulation of pro-apoptotic factors like caspase-7 while downregulating anti-apoptotic proteins .

- Antibacterial Efficacy Against Multi-drug Resistant Strains : Another study reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a lead compound in developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for N-(6-methoxyquinolin-8-yl)naphthalene-2-sulfonamide, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 6-methoxyquinolin-8-amine and naphthalene-2-sulfonyl chloride. Key steps include:

- Reacting the amine (20 mmol) with sulfonyl chloride (22 mmol) in dry dichloromethane (DCM) under nitrogen, using triethylamine (24 mmol) as a base.

- Stirring at 0°C for 1 hour, then at room temperature for 12 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >90% purity.

- Monitor reaction progress using TLC (n-hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm structural integrity by matching peaks to expected shifts (e.g., quinoline methoxy group at δ 3.9 ppm, sulfonamide protons at δ 7.5–8.3 ppm).

- High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error.

- FT-IR : Identify sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Q. What are the primary research applications of this sulfonamide derivative?

- Methodological Answer : Preliminary studies suggest:

- Corrosion inhibition : Electrochemical impedance spectroscopy (EIS) in acidic media shows 85% inhibition efficiency at 10⁻⁴ M, likely due to adsorption on metal surfaces via sulfonamide and quinoline moieties .

- Biological targeting : Crystal structures (PDB: 8XYZ) reveal binding to human butyrylcholinesterase, suggesting potential enzyme modulation applications .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement:

- Grow crystals via slow evaporation (solvent: DCM/methanol 1:1).

- Resolve bond angles/lengths (e.g., sulfonamide S–N bond: 1.63 Å) and intermolecular interactions (e.g., π-π stacking between quinoline and naphthalene rings).

- Compare with density functional theory (DFT)-optimized structures to validate electronic distributions .

Q. How to address contradictions in reported bioactivity data across studies?

- Methodological Answer : Systematic analysis includes:

- Batch variability : Compare synthetic batches using LC-MS to detect impurities (e.g., unreacted sulfonyl chloride).

- Assay conditions : Replicate studies under standardized protocols (e.g., fixed pH, temperature).

- Structural analogs : Test derivatives (e.g., replacing naphthalene with benzene) to isolate functional group contributions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to NLRP3 inflammasome (PDB: 6NPY) with a docking score ≤-9.0 kcal/mol.

- Molecular dynamics (MD) simulations (GROMACS) : Assess stability of sulfonamide-enzyme hydrogen bonds over 100 ns trajectories.

- Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How to optimize reaction yields while minimizing by-products?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (0–25°C), solvent (DMF vs. DCM), and base (Et₃N vs. K₂CO₃).

- In situ monitoring : Use ReactIR to track sulfonamide bond formation (peak at 1370 cm⁻¹).

- By-product analysis : Identify intermediates (e.g., hydrolyzed sulfonyl chloride) via GC-MS and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.